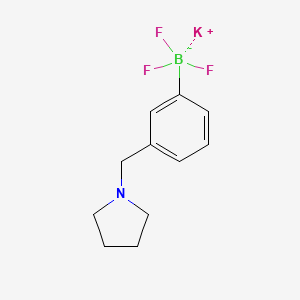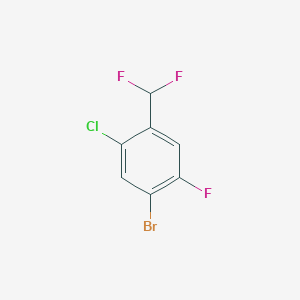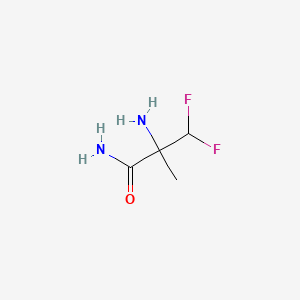
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a cyclobutane carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of pyrazolic carboxylate with sodium in toluene, followed by the addition of 1-(3-bromophenyl)ethanone at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing efficient reaction conditions and scalable processes.
化学反应分析
Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cyclobutane moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors. This interaction can modulate biological pathways, leading to the observed pharmacological effects .
相似化合物的比较
1,3,5-Trimethyl-1H-pyrazole: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1,5-Dimethyl-1H-pyrazole: Lacks the cyclobutane carboxylic acid group, leading to different chemical properties and uses.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine:
Uniqueness: 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the pyrazole ring and the cyclobutane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(1,5-dimethylpyrazol-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-8(11-12(7)2)10(9(13)14)4-3-5-10/h6H,3-5H2,1-2H3,(H,13,14) |
InChI 键 |
AUUUJPKQDXPANV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C)C2(CCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


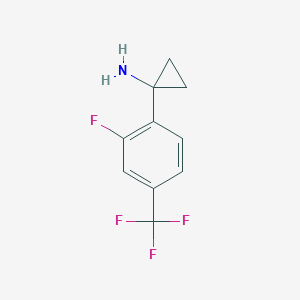

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
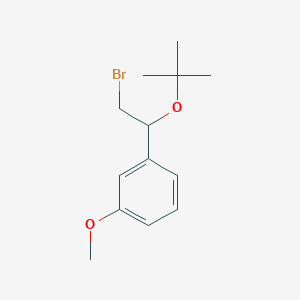

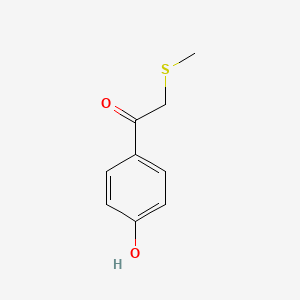
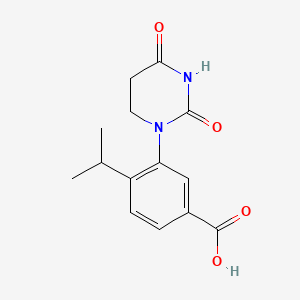
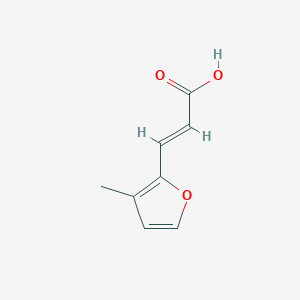
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
